8-Bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Description
Molecular Structure Analysis
The molecular formula of the compound is C13H12BrNO2 . The compound has a molecular weight of 294.14 . The InChI code for the compound is 1S/C13H12BrNO2/c16-13(17)12-9-3-1-2-8(9)10-6-7(15(18)19)4-5-11(10)14-12/h1-2,4-6,8-9,12,14H,3H2,(H,16,17)/t8-,9+,12-/m0/s1 .Physical and Chemical Properties Analysis
The compound is a solid . The SMILES string for the compound is BrC1=CC=C(NC@H=O)[C@H]2[C@@H]3C=CC2)C3=C1 . The compound does not have a flash point .Scientific Research Applications
Synthesis and Chemical Applications
- Reformatsky Reactions : A study described the synthesis of tricyclic analogues of quinolone antibiotics through Reformatsky reactions, which are key steps in synthesizing complex molecules for various applications, including drug discovery and material science. This process showcases the compound's role in facilitating novel synthetic routes (J. Michael et al., 2001).
- Fluorescent Brightening Agents : The potential use of certain quinoline derivatives as fluorescent brightening agents was explored, indicating the compound's relevance in material sciences for enhancing the brightness and appearance of materials (D. W. Rangnekar, G. Shenoy, 1987).
- Transfer Hydrogenation Catalysts : Research demonstrated the use of cyclopentadiene-based Brønsted acid for the transfer hydrogenation of quinolines, showing the compound's utility in organic synthesis and potential for green chemistry applications (Xiang‐Chen Qiao et al., 2017).
Pharmacological and Biological Applications
- Hepatitis C Virus Inhibition : A potent and selective noncovalent linear inhibitor of the hepatitis C virus NS3 protease was discovered, illustrating the compound's application in antiviral drug development (M. Llinàs-Brunet et al., 2010).
- Antenna Glutathione Sensor for Immune Cells : The compound was studied for its potential as a highly selective GSH biosensor, demonstrating its application in biological research and the study of immune system cells (Francisco Fueyo-González et al., 2022).
- Anti-Breast Cancer Activity : Novel compounds related to quinoline derivatives were synthesized and evaluated for their anti-breast cancer activity, highlighting the compound's potential in cancer research and therapy (Xelhua Marcos et al., 2021).
Properties
IUPAC Name |
8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(8)12(15-11)13(16)17/h1-2,4-6,8-9,12,15H,3H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZZMYIDMVSBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331237 |
Source
|
Record name | 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203308 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353484-26-1 |
Source
|
Record name | 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701331237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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